(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

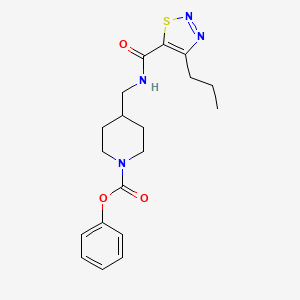

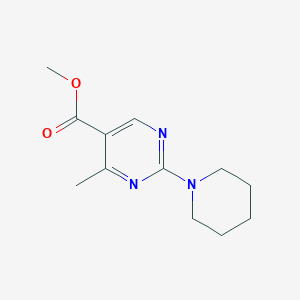

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, also known as 2-azido-1-(4-methylphenyl)ethan-1-ol or 2-Azido-1-Methylphenylethanol, is an organic compound and a member of the phenylethanol family. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound has a wide range of applications in the scientific and industrial fields and is used as a reagent, catalyst, and intermediate in various syntheses.

Applications De Recherche Scientifique

Organoelectrosynthesis

Research by Plzak and Wendt (1983) demonstrates the application of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in organoelectrosynthesis. They focused on the addition of anodically generated azide radicals to styrene, leading to various organic compounds containing the azido group. This work emphasizes the utility of azido compounds in electrochemical synthesis, highlighting their role in producing diverse organic products (Plzak & Wendt, 1983).

Solid-Phase Peptide Synthesis

Tornøe, Christensen, and Meldal (2002) explored the incorporation of azido groups, like those in (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol, into peptides. Their study demonstrates a copper(I)-catalyzed cycloaddition of terminal alkynes to azides on a solid phase, which is critical for constructing diverse peptide structures. This method proves essential for peptide synthesis involving azido groups (Tornøe, Christensen, & Meldal, 2002).

NMR Spectral Analysis

Coxon, Cambridge, and Nam (2004) demonstrated the use of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol derivatives in nuclear magnetic resonance (NMR) spectral studies. They focused on identifying β-prochiral protons in chiral esters, providing valuable information for structural analysis in organic chemistry (Coxon, Cambridge, & Nam, 2004).

Cyclization Reactions

Meng, Ge, Yang, and Wang (2011) utilized azido-phenyl-ethanones similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol in cyclization reactions. Their work highlights the potential of azido compounds in organic synthesis, particularly in forming aminobenzofuran derivatives under mild conditions (Meng, Ge, Yang, & Wang, 2011).

QSAR Analysis in Antioxidant Research

Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, and Rakhimova (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of compounds similar to (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol. Their focus on antioxidant activities in new derivatives highlights the potential of azido compounds in the development of antioxidants (Drapak et al., 2019).

Photoinduced Copper-Catalyzed Azide-Alkyne Cycloaddition

Arslan and Tasdelen (2016) explored the use of azide compounds in the creation of inorganic/organic hybrid thermosets through a photoinduced copper-catalyzed azide–alkyne cycloaddition. This technique is crucial for developing high-performance materials with diverse applications (Arslan & Tasdelen, 2016).

Propriétés

IUPAC Name |

(1S)-2-azido-1-(4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZBTHFXINDRDG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2422067.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)

![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)